

An In-depth Technical Guide to the Physicochemical Properties of Apritone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apritone

Cat. No.: B1237439

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of **Apritone**, tailored for researchers, scientists, and professionals in drug development. The information is compiled to facilitate research and application of this compound.

Core Chemical and Physical Properties

Apritone, a synthetic monoterpenoid, is primarily utilized as a fragrance and flavoring agent.[1][2][3][4] It is chemically classified as a ketone.[5][6] The compound is recognized for its distinct ripe apricot scent with undertones of peach and jasmine.[1][7][8]

Table 1: Identifiers and Molecular Characteristics of **Apritone**

Property	Value	References
IUPAC Name	2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one	[5][9]
Synonyms	Geranyl Cyclopentanone, 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone	[1][2][9][10]
CAS Number	68133-79-9	[1][9][11]
Molecular Formula	C ₁₅ H ₂₄ O	[1][9][10][11]
Molecular Weight	220.35 g/mol	[1][9][10][11]
Appearance	Colorless to pale yellow liquid	[7][8][12]

Table 2: Physicochemical Data for **Apritone**

Property	Value	References
Density	0.911 - 0.916 g/cm ³	[9][10][11]
Boiling Point	130 °C at 3.00 mm Hg; 309.9 °C at 760 mmHg	[1][11][13]
Flash Point	127.1 °C - 139 °C (Closed Cup)	[8][11][12]
Refractive Index	1.482 - 1.489 at 20°C	[9][11][12][13]
Vapor Pressure	0.00062 - 0.001 mmHg at 25°C	[10][11][13]
Solubility	Insoluble in water; Soluble in alcohol and fats	[1][4][7][9][10]
Log P (o/w)	4.438 - 5.600	[7][11][13]
Purity	Typically ≥ 96.5% (sum of isomers)	[4][7]
Isomerism	The commercial product is a racemic mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant (≥80%). ^[13] Only the trans (E) isomer is typically used in perfumery. ^[12]	

Experimental Protocols

2.1. Synthesis

Apritone can be synthesized via the condensation of 3,7-dimethyl-2,6-octadiene (geraniolene) with cyclopentanone under suitable reaction conditions.^[10] While specific catalysts, solvents, and temperature conditions are proprietary or must be sourced from detailed synthetic literature, the general approach follows a standard aldol condensation or related C-C bond-forming reaction pathway.

2.2. Purification

Post-synthesis, **Apritone** is purified using standard organic chemistry techniques. Given its boiling point, vacuum distillation is an appropriate method for separating it from lower or higher boiling point impurities. Chromatographic methods, such as column chromatography, can also be employed for high-purity isolation.

2.3. Analysis and Characterization

Standard analytical techniques are used to confirm the identity and purity of **Apritone**.

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any isomeric or by-product composition.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Spectroscopic Characterization

The structural elucidation of **Apritone** relies on characteristic signals in various spectroscopic analyses.

3.1. Infrared (IR) Spectroscopy The IR spectrum of **Apritone** will show distinctive absorption bands indicating its key functional groups.[\[14\]](#)[\[15\]](#)

- C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1740 cm^{-1} for the cyclopentanone carbonyl group.[\[14\]](#)[\[16\]](#) Conjugation with a double bond can lower this frequency slightly.[\[6\]](#)[\[14\]](#)
- C-H Stretch: Bands around 2850-3000 cm^{-1} corresponding to sp^3 C-H stretching will be present.
- C=C Stretch: A weaker absorption around 1650-1670 cm^{-1} is expected for the alkene C=C bonds in the geranyl side chain.

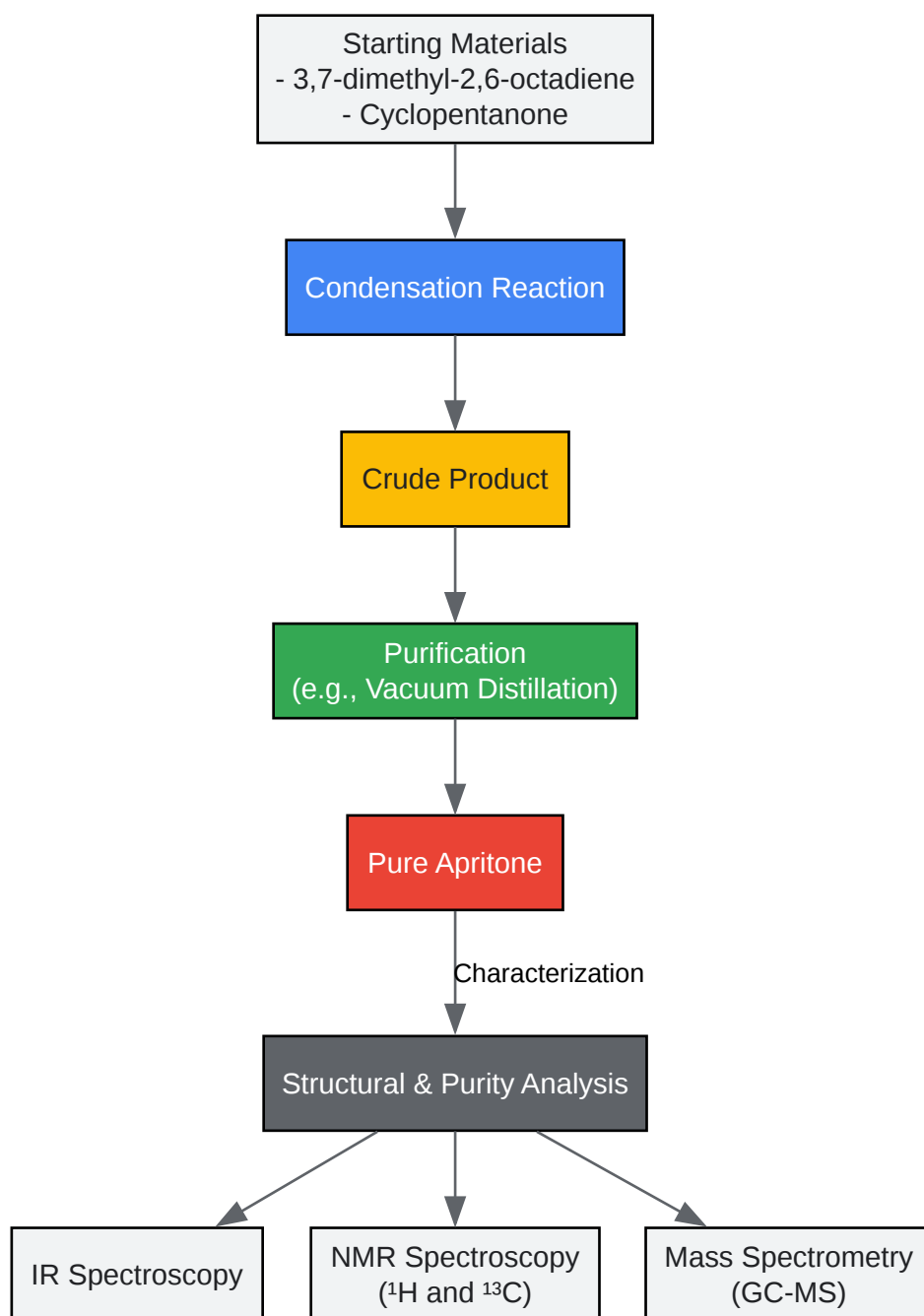
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will provide detailed information on the connectivity of the molecule. Protons on carbons alpha to the carbonyl group (the α -protons) are deshielded and typically appear in the 2.0-2.5 ppm region.^[6] The vinyl protons of the geranyl tail will appear further downfield, and the numerous methyl groups will be visible in the upfield region.
- ^{13}C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region, typically between 190-215 ppm, which is highly indicative of a ketone or aldehyde.^{[6][14]} Other signals will correspond to the sp^2 carbons of the double bonds and the sp^3 carbons of the cyclopentane ring and the side chain.

3.3. Mass Spectrometry (MS) In mass spectrometry, **Apritone** will exhibit a molecular ion peak (M^+) corresponding to its molecular weight (220.35).^[16] Common fragmentation patterns for ketones include α -cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, and McLafferty rearrangement if a gamma-hydrogen is present.^{[14][16]} These fragmentation patterns provide confirmatory structural information.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **Apritone**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for **Apritone** synthesis and characterization.

Stability and Handling

Apritone is a stable compound under normal storage conditions.[8] However, it is reported to be very unstable in strong acidic and alkaline environments, which should be considered in

formulation studies.[12] Standard laboratory safety protocols, including the use of gloves and safety goggles, should be followed to avoid skin and eye contact.[10] The material is combustible and should be kept away from strong oxidizing agents.[8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Apritone | 68133-79-9 [smolecule.com]
- 2. CAS 68133-79-9: Apritone | CymitQuimica [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 4. bocsci.com [bocsci.com]
- 5. Showing Compound Apritone (FDB015047) - FooDB [foodb.ca]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. bedoukian.com [bedoukian.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C₁₅H₂₄O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Apritone | lookchem [lookchem.com]
- 12. ScenTree - Apritone® (CAS N° 68133-79-9) [scentree.co]
- 13. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentcompany.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Apritone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1237439#physicochemical-properties-of-apritone-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com